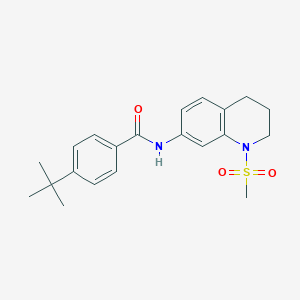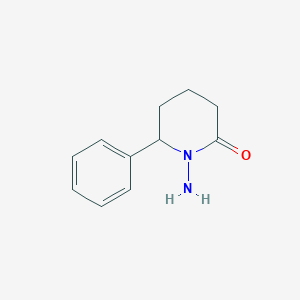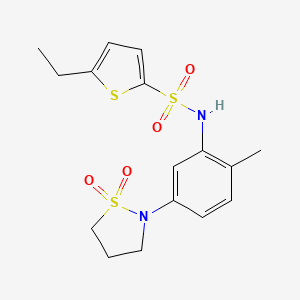![molecular formula C25H25N3O5 B2778371 Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate CAS No. 872862-08-3](/img/structure/B2778371.png)
Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide information about the positions of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques. For example, NMR spectroscopy can be used to monitor the progress of a reaction and identify the products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, NMR and IR spectroscopy can provide information about the compound’s structure, which can be used to predict properties like solubility and reactivity .Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
One significant area of application for this compound is in the development of acetylcholinesterase inhibitors. These substances have been studied for their potential to treat diseases related to acetylcholine deficiencies, such as Alzheimer's disease. For instance, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have shown potent activity as anti-acetylcholinesterase agents, highlighting the compound's relevance in neurodegenerative disease research (H. Sugimoto, Y. Iimura, Y. Yamanishi, K. Yamatsu, 1995).
Organic Synthesis and Medicinal Chemistry
The compound also plays a role in organic synthesis and medicinal chemistry, particularly in the synthesis of oxindoles through palladium-catalyzed C-H functionalization. This process is crucial for creating compounds that inhibit enzymes like serine palmitoyl transferase, which are important in medicinal chemistry for developing new drugs (J. Magano, E. J. Kiser, R. J. Shine, Michael H. Chen, 2014).
Photopolymerization
Another research application involves the use of this compound in photopolymerization processes. A study on nitroxide-mediated photopolymerization introduced a compound bearing a chromophore group linked to the aminoxyl function, which is crucial for initiating photopolymerization under UV irradiation. This research provides insights into the compound's utility in materials science, particularly in developing new photopolymerizable materials (Yohann Guillaneuf, D. Bertin, D. Gigmes, D. Versace, J. Lalevée, J. Fouassier, 2010).
Chromate and Oxyanion Removal
The compound's derivatives have also been explored for environmental applications, such as the selective removal and recovery of chromate, molybdate, tungstate, and vanadate from aqueous solutions. This application is critical in environmental chemistry for the detoxification and recovery of valuable metals from industrial waste streams (Mark W. Heininger, C. Meloan, 1992).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets, leading to their various biological effects . The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely affects multiple pathways. The downstream effects of these pathway modulations would depend on the specific biological context.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that this compound likely has diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-33-25(32)17-9-11-18(12-10-17)26-24(31)23(30)20-15-28(21-8-4-3-7-19(20)21)16-22(29)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOQPTQTLOLYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/no-structure.png)
![1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(2-methylbenzyl)-1H-pyrazole-4-carboxamide](/img/structure/B2778294.png)

![Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2778297.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2778299.png)
![ethyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2778300.png)
![Methyl (2S)-3-methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B2778301.png)
![N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2778303.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2778306.png)


![2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2778311.png)